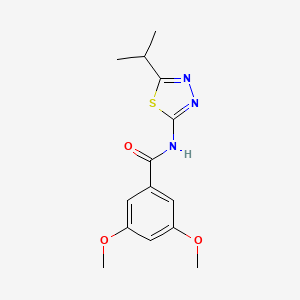![molecular formula C17H18N6OS B5508167 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine](/img/structure/B5508167.png)
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a broader class of chemicals characterized by the presence of pyrazole, pyridazine, and piperazine moieties. These structures are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, cyclization processes, and modifications to introduce different substituents, enhancing the compound's biological activities. For instance, a general method for preparing substituted pyridazinopyrazolotriazines reported the coupling of 3-aminopyrazolo[3,4-d]pyridazine with active methylene reagents to afford tricyclic derivatives with various substituents depending on the methylene reagent used (Deeb, El-Mariah, & Hosny, 2004).
Molecular Structure Analysis
The molecular structure of these compounds is elucidated using spectroscopic techniques such as NMR, MS, and IR spectroscopy, establishing their structural framework and functional groups. This structural characterization is crucial for understanding the compound's reactivity and biological interactions.
Chemical Reactions and Properties
Chemical reactions involving these compounds often include nucleophilic substitutions, electrophilic additions, and cyclizations, leading to the formation of complex heterocyclic systems. These reactions are tailored to introduce or modify functional groups, thereby affecting the compound's chemical and biological properties.
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are determined by the compound's molecular structure. These properties are essential for developing pharmaceutical formulations and understanding the compound's behavior in biological systems.
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and acidity or basicity of functional groups, are pivotal for synthesizing derivatives and analogs with enhanced biological activities.
- Synthesis and analysis of pyrazolo and pyridazine derivatives (Deeb, El-Mariah, & Hosny, 2004).
- Molecular structure and chemical properties analysis based on spectroscopic data and chemical reactions (El-Mariah, Hosny, & Deeb, 2006).
科学的研究の応用
Hypoglycemic Activity
The compound 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine and its derivatives have been studied for their potential in treating hyperglycemia. A study by Meurer et al. (1992) investigated a series of substituted imidazo[1,2-a]pyrazines, which share a similar structure, for their ability to lower blood glucose levels in insulin-resistant hyperglycemic mice. These compounds showed variations in binding to adrenergic receptors and were potent hypoglycemic agents, demonstrating a promising avenue for diabetes treatment (Meurer et al., 1992).
Antimicrobial Activity
El-Mariah, Hosny, and Deeb (2006) synthesized derivatives of pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines, chemically related to the compound , and evaluated their antimicrobial activity. This research highlights the potential of such compounds in developing new antimicrobial agents (El-Mariah, Hosny, & Deeb, 2006).
Antitumor and Antioxidant Agents
In the field of oncology, Hamama et al. (2013) investigated N-substituted-2-amino-1,3,4-thiadiazoles, which have a structural resemblance to 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyridazine. They found these compounds to exhibit promising antitumor and antioxidant activities, suggesting a potential role in cancer therapy (Hamama et al., 2013).
Biological Activity in Drug Design
The pyrazine ring, which is a part of the compound , is crucial in medicinal chemistry. Miniyar et al. (2013) reviewed the therapeutic applications of pyrazine derivatives in the last decade, underscoring the significance of such compounds in various biological activities and drug designs (Miniyar et al., 2013).
作用機序
将来の方向性
特性
IUPAC Name |
[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-13-6-7-23(20-13)16-5-4-15(18-19-16)21-8-10-22(11-9-21)17(24)14-3-2-12-25-14/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHWSSZBJTZBMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4,5,5,5-pentafluoropentyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5508105.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,5,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5508114.png)
![ethyl 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoate](/img/structure/B5508115.png)
![1-(1-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5508117.png)
![2-(2-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5508123.png)
![8-fluoro-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-quinolinecarboxamide](/img/structure/B5508130.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5508149.png)


![5-[(5-methyl-3-isoxazolyl)amino]-5-oxopentanoic acid](/img/structure/B5508165.png)
![(3S*,4R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5508175.png)
![N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B5508188.png)